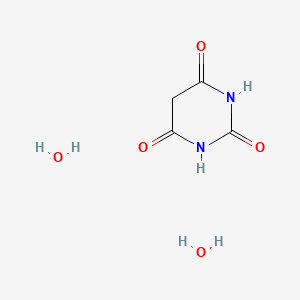![molecular formula C8H8O2 B14728388 Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid CAS No. 5597-66-0](/img/structure/B14728388.png)
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid, also known as 2,5-Norbornadiene-7-carboxylic acid, is a bicyclic compound with the molecular formula C8H8O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of two fused cyclopentane rings. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive double bonds and a carboxylic acid group. These functional groups allow the compound to participate in cycloaddition, oxidation, and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the carboxylic acid group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride functional group instead of a single carboxylic acid.
2,5-Norbornadiene: Similar structure but without the carboxylic acid group.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid is unique due to the presence of both a bicyclic structure and a carboxylic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
5597-66-0 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-5-1-2-6(7)4-3-5/h1-7H,(H,9,10) |
Clé InChI |
QMVJESPZAUVMRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C=CC1C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


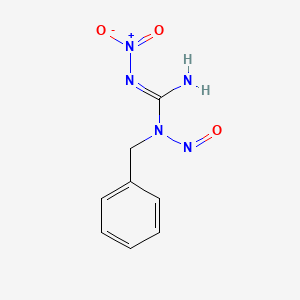
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
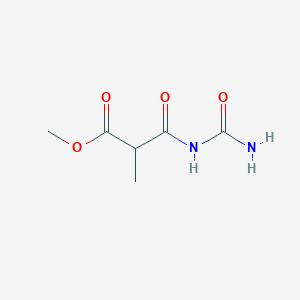
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
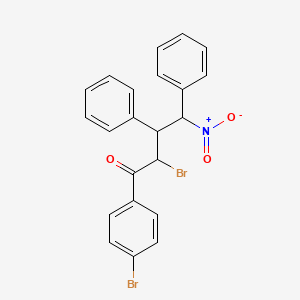

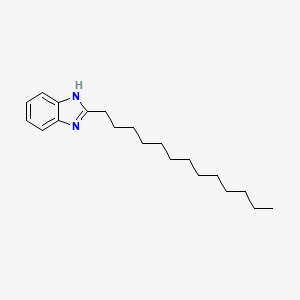
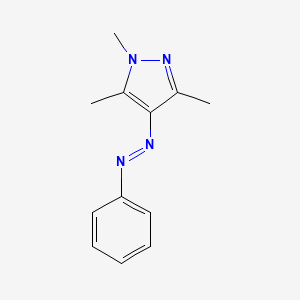
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)

![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
